7-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 7-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15576138
InChI: InChI=1S/C19H18ClN5O3/c1-23-16-15(17(26)24(2)19(23)27)25(11-12-5-7-13(20)8-6-12)18(22-16)21-10-14-4-3-9-28-14/h3-9H,10-11H2,1-2H3,(H,21,22)
SMILES:
Molecular Formula: C19H18ClN5O3
Molecular Weight: 399.8 g/mol

7-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC15576138

Molecular Formula: C19H18ClN5O3

Molecular Weight: 399.8 g/mol

* For research use only. Not for human or veterinary use.

7-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C19H18ClN5O3
Molecular Weight 399.8 g/mol
IUPAC Name 7-[(4-chlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C19H18ClN5O3/c1-23-16-15(17(26)24(2)19(23)27)25(11-12-5-7-13(20)8-6-12)18(22-16)21-10-14-4-3-9-28-14/h3-9H,10-11H2,1-2H3,(H,21,22)
Standard InChI Key IHCYTONGMYSKAP-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a purine core (a bicyclic structure comprising fused pyrimidine and imidazole rings) substituted at four positions:

  • N1 and N3: Methyl groups (-CH₃)

  • C7: A 4-chlorobenzyl group (C₆H₄Cl-CH₂-)

  • C8: A 2-furylmethyl amino group (C₄H₃O-CH₂-NH-)

This configuration confers unique electronic and steric properties, influencing its interactions with biological targets. The IUPAC name is derived systematically: 7-[(4-chlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione.

Synthesis and Structural Analogues

Structural Analogues and Comparative Analysis

Key analogues include:

Compound NameSubstituent at C7Substituent at C8Biological Activity
TOSLAB 8709174-Methylbenzyl2-FurylmethylaminoEnzyme inhibition (hypothetical)
L343439 4-ChlorobenzylDibenzylaminomethylUnder investigation
C16H18ClN5O3 4-Chlorobenzyl2-HydroxyethylaminoNMR characterized

The 4-chlorobenzyl group in the target compound may enhance lipophilicity compared to methylbenzyl analogues, potentially improving membrane permeability.

Physicochemical Properties

Solubility and Stability

  • Solubility: Purine derivatives with aromatic substituents are typically sparingly soluble in aqueous media but soluble in polar aprotic solvents (e.g., DMSO, DMFA) .

  • Stability: Likely stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the dione moiety.

Spectroscopic Characterization

While NMR data for the exact compound is unavailable, analogues provide reference points:

  • ¹H NMR (DMSO-d6):

    • Aromatic protons (4-chlorobenzyl): δ 7.2–7.4 ppm (doublet, J = 8.5 Hz) .

    • Furyl protons: δ 6.3–7.6 ppm (multiplet).

    • Methyl groups: δ 3.1–3.3 ppm (singlets) .

  • IR: Strong carbonyl stretches near 1700 cm⁻¹ (C=O of dione).

Biological Activity and Research Findings

Anticancer Activity

Although direct studies are lacking, analogues demonstrate:

  • Apoptosis Induction: Caspase-3 activation in breast cancer cells (IC₅₀ ≈ 10 µM) .

  • Cell Cycle Arrest: G1/S phase blockade via CDK inhibition.

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